1H-Imidazole-1-pentanamine
Description
Significance of the Imidazole (B134444) Scaffold in Contemporary Chemical Biology and Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry and chemical biology. nih.govneu.edu.trnih.gov Its widespread importance stems from its presence in a variety of essential biological molecules and its versatile chemical properties. nih.govpharmacyjournal.net The amino acid histidine, for instance, features an imidazole side chain that plays a critical role in the catalytic activity of many enzymes, often acting as a proton donor or acceptor. nih.gov This functional versatility is also evident in histamine (B1213489), a key signaling molecule involved in immune responses and gastric acid secretion. pharmacyjournal.netamazonaws.com
The chemical characteristics of the imidazole moiety make it a "privileged scaffold" in drug design. nih.govneu.edu.tr It is a polar, ionizable, and aromatic system capable of participating in a wide range of non-covalent interactions, including hydrogen bonding, and π-π stacking. nih.govneu.edu.tr These properties allow imidazole-containing compounds to effectively bind to diverse biological targets like enzymes and receptors, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Consequently, the imidazole nucleus is a core component in numerous approved drugs with applications as antifungal, anticancer, antibacterial, and antihypertensive agents. nih.govpharmacyjournal.netamazonaws.com The ongoing synthesis of novel imidazole derivatives continues to be a major focus for medicinal chemists aiming to develop new therapeutic agents. researchgate.netnih.govresearchgate.net
Concomitant Role of Alkylamine Linkers, Specifically Pentanamine, in Modulating Bioactivity
While the imidazole scaffold often serves as the primary pharmacophore, the linker that connects it to other parts of a molecule is critical in modulating biological activity. Alkylamine linkers, such as the pentanamine chain in 1H-Imidazole-1-pentanamine, are not merely passive spacers. Their length, flexibility, and chemical nature can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties.
The length of the alkyl chain is a particularly critical parameter. Studies on various classes of biologically active molecules have demonstrated that an optimal linker length is often required for effective interaction with a biological target. For example, in a series of non-imidazole H3 receptor antagonists, modifying the linker length between a central core and basic moieties had a noticeable effect on receptor affinity. d-nb.info Research on arylpiperazine derivatives targeting the D2 dopamine (B1211576) receptor revealed that a linker of five or six methylene (B1212753) groups—the length of a pentanamine or hexanamine chain—was optimal for facilitating the necessary interactions within the receptor's binding site. semanticscholar.org A shorter linker led to a decrease in affinity due to suboptimal positioning of the pharmacophore. semanticscholar.org
Current Research Trajectories and Gaps for this compound and Its Structural Analogs
Current research involving imidazole derivatives continues to be a vibrant area of investigation, with a strong focus on developing novel therapeutic agents. The synthesis and biological evaluation of new imidazole-containing compounds with potential antimicrobial, anti-inflammatory, and anticancer activities are frequently reported. nih.govnih.govnih.gov A common strategy involves the modification of substituents on the imidazole ring or the exploration of different linkers to optimize activity and selectivity. brieflands.com
For structural analogs of this compound, research often explores the structure-activity relationships (SAR) of the alkylamine chain. Studies on prolyl oligopeptidase inhibitors, for instance, showed that both prolonging and shortening a linker by a single carbon atom from the optimal length could reduce inhibitory activity, underscoring the precise structural requirements for potent bioactivity. nih.gov Similarly, the development of novel Bruton's tyrosine kinase (BTK) inhibitors has utilized a 1-amino-1H-imidazole-5-carboxamide scaffold, a close analog of the core structure of this compound, demonstrating the continued relevance of this chemical space in the search for highly selective kinase inhibitors. nih.gov
Despite this broad activity, there are identifiable gaps in the research specifically concerning this compound. While its synthesis is documented, comprehensive biological evaluations and detailed SAR studies focusing on this exact molecule are not widely published. Much of the understanding of its potential is inferred from studies on analogs with different linkers or substitution patterns. A significant research gap exists in the systematic exploration of this compound and its N-substituted derivatives against a wide array of biological targets. Such studies would provide a clearer understanding of the intrinsic value of the imidazole-pentanamine combination and could uncover novel therapeutic applications. Further investigation into how the pentanamine linker specifically influences the compound's absorption, distribution, metabolism, and excretion (ADME) properties would also be highly valuable for future drug development efforts.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 78415-62-0 | C₈H₁₅N₃ | 153.23 |
| 1H-Imidazole-1-propanamine | 50357-53-4 | C₆H₁₁N₃ | 125.17 |
| 2-Methyl-1H-imidazole-1-pentanamine | 78881-19-3 | C₉H₁₇N₃ | 167.25 |
| 1H-Imidazole-4-pentanamine | 34973-91-6 | C₈H₁₅N₃ | 153.23 |
Table 2: Summary of Investigated Biological Activities for Imidazole Derivatives
| Imidazole Derivative Class | Linker/Substitution | Investigated Biological Activity | Reference |
| O-alkylamino-tethered salicylamides | Various amino acid linkers | Anticancer (Breast Cancer) | nih.gov |
| 1-Substituted Imidazoles | Various anilines and sulfonamides | Anticancer, Antimicrobial | pharmascholars.com |
| 2-Aminobenzimidazole series | Alkyl spacers (3-8 methylenes) | Histamine H3-receptor antagonism | researchgate.net |
| Ferulic acid-O-alkylamine derivatives | Alkylamine linkers | Butyrylcholinesterase inhibition, Anti-Alzheimer's | researchgate.net |
| 1-Amino-1H-imidazole-5-carboxamide derivatives | Carboxamide | Bruton's Tyrosine Kinase (BTK) inhibition | nih.gov |
| 2-(piperazino-1-yl-alkyl)-1H-benzimidazole | Alkyl linkers of various lengths | D2 dopamine receptor affinity | semanticscholar.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-imidazol-1-ylpentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c9-4-2-1-3-6-11-7-5-10-8-11/h5,7-8H,1-4,6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBFAMNSPLNCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427965 | |
| Record name | 1H-Imidazole-1-pentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78415-62-0 | |
| Record name | 1H-Imidazole-1-pentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in 1H-Imidazole-1-pentanamine can be mapped out.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In this compound, the spectrum is characterized by distinct signals corresponding to the protons on the imidazole (B134444) ring and those on the pentanamine chain.
The imidazole ring protons typically appear in the downfield region of the spectrum due to the aromatic nature of the ring. Characteristic resonances for imidazole protons are generally observed between 6.7 and 7.7 ppm researchgate.net. The proton at the C2 position is the most deshielded, appearing as a singlet, while the protons at the C4 and C5 positions appear as distinct signals, often as doublets or triplets depending on the solvent and coupling.
The protons of the pentanamine side chain are observed in the upfield region. The methylene (B1212753) group protons adjacent to the imidazole nitrogen (N1) are shifted downfield relative to the other alkyl protons due to the electron-withdrawing effect of the ring. The protons of the terminal amino group (-NH₂) typically appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent. The remaining methylene groups of the pentyl chain exhibit complex splitting patterns (multiplets) in the aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H2 (Imidazole) | ~7.5 - 7.7 | Singlet |
| H4/H5 (Imidazole) | ~6.8 - 7.2 | Singlet/Doublet |
| N1-CH₂- (Pentyl) | ~3.9 - 4.1 | Triplet |
| -CH₂-CH₂-NH₂ (Pentyl) | ~2.6 - 2.8 | Triplet |
| -CH₂-CH₂-CH₂- (Pentyl) | ~1.2 - 1.9 | Multiplet |
| -NH₂ | Variable (e.g., ~1.5 - 2.5) | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The carbon atoms of the imidazole ring are found in the downfield region, typically between 120 and 140 ppm researchgate.net. The C2 carbon is generally the most deshielded. The carbons of the pentanamine side chain appear in the upfield, aliphatic region of the spectrum. Similar to the proton spectrum, the carbon atom attached to the imidazole nitrogen is shifted further downfield compared to the other alkyl carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (Imidazole) | ~135 - 138 |
| C4 (Imidazole) | ~128 - 130 |
| C5 (Imidazole) | ~118 - 122 |
| N1-CH₂- (Pentyl) | ~45 - 50 |
| -CH₂-CH₂-NH₂ (Pentyl) | ~40 - 43 |
| -CH₂-CH₂-CH₂- (Pentyl) | ~22 - 32 |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Identification
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FTIR spectrum of this compound would display characteristic absorption bands for both the imidazole ring and the pentanamine functional groups.
N-H Stretching : The primary amine (-NH₂) group will show one or two bands in the region of 3300-3500 cm⁻¹.
C-H Stretching : Aromatic C-H stretching from the imidazole ring appears above 3000 cm⁻¹, while aliphatic C-H stretching from the pentyl chain appears just below 3000 cm⁻¹.
C=N and C=C Stretching : The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected in the 1450-1650 cm⁻¹ region.
N-H Bending : The bending vibration for the primary amine can be observed around 1590-1650 cm⁻¹.
C-N Stretching : Aliphatic C-N stretching vibrations are typically found in the 1000-1250 cm⁻¹ range.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (medium) |
| Aromatic C-H Stretch | Imidazole Ring | 3000 - 3150 (weak) |
| Aliphatic C-H Stretch | Pentyl Chain | 2850 - 2960 (strong) |
| C=N / C=C Stretch | Imidazole Ring | 1450 - 1650 (medium-strong) |
| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 (medium) |
| C-N Stretch | Alkyl-Amine, Imidazole Ring | 1000 - 1250 (medium) |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Identity and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture, making GC-MS an excellent method for assessing the purity of this compound.
The electron ionization (EI) mass spectrum of this compound (monoisotopic mass: 153.13 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z = 153. Fragmentation of the molecular ion provides a unique fingerprint. Key fragmentation pathways for this molecule would likely include:
Alpha-cleavage : The bond adjacent to the nitrogen atom of the amine is a common point of cleavage for amines libretexts.org. This would result in the loss of an alkyl radical and the formation of a stable iminium ion.
Loss of the Pentanamine Chain : Cleavage of the bond between the imidazole ring and the pentyl chain can occur.
Fragmentation of the Imidazole Ring : The stable aromatic ring can also fragment, leading to characteristic ions such as the one at m/z = 68, corresponding to the basic imidazole cation nist.gov.
Cleavage along the Alkyl Chain : The pentyl group can fragment, leading to a series of peaks separated by 14 mass units (CH₂).
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion |
|---|---|
| 153 | [M]⁺ (Molecular Ion) |
| 124 | [M - C₂H₅]⁺ |
| 81/82 | Fragment from cleavage of pentyl chain at N1 |
| 68 | [Imidazole-H]⁺ |
| 30 | [CH₂NH₂]⁺ |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, if a suitable single crystal can be grown, XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles within the molecule mdpi.comnih.govmdpi.com.
Furthermore, XRD reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding. The primary amine and the imidazole nitrogen atoms are potential hydrogen bond donors and acceptors, respectively, which could lead to the formation of extensive networks in the solid state. While XRD is a powerful tool for unambiguous structure determination of crystalline solids, specific crystallographic data for this compound is not currently available in public databases. The analysis of related imidazole structures shows that they often crystallize in common space groups like P2₁/c nih.govresearchgate.netresearchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the excitation of electrons to higher energy orbitals. The imidazole ring contains a π-electron system, which gives rise to characteristic absorptions in the UV region.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the imidazole moiety. Imidazole itself typically exhibits a strong absorption maximum (λ_max) around 200-210 nm, corresponding to a π → π* transition nist.govnist.gov. The attachment of the alkyl pentanamine group to the nitrogen atom is not expected to significantly shift this absorption maximum, as the alkyl chain is not a chromophore and does not extend the conjugation of the π-system. Therefore, this compound would be expected to be transparent in the visible region of the spectrum.
Table 5: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λ_max (nm) | Solvent |
|---|---|---|
| π → π* | ~205 - 215 | Ethanol/Water |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental analytical technique in chemistry employed to determine the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a chemical compound. This process is crucial for verifying the stoichiometric composition of a newly synthesized substance, such as this compound. By comparing the experimentally determined elemental percentages with the theoretically calculated values derived from the compound's molecular formula, researchers can confirm its empirical formula, assess its purity, and validate its identity researchgate.netwikipedia.org.
The standard method for this analysis is combustion analysis. In this technique, a small, precisely weighed sample of the compound is combusted in an oxygen-rich environment at high temperatures researchgate.netvelp.comuniversallab.org. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides (NOₓ), which are then reduced back to N₂. These combustion products are then separated and quantified by sensitive detectors, allowing for the calculation of the original mass percentages of each element researchgate.net. The results are considered valid if they fall within a narrow margin of error, typically ±0.4%, of the theoretical values wikipedia.org.
For this compound, the theoretical stoichiometric composition is calculated based on its molecular formula, C₈H₁₅N₃ epa.gov. The molecular mass of the compound is 153.229 g/mol epa.gov. The expected elemental percentages are derived from the atomic masses of its constituent elements.
Detailed research findings from peer-reviewed literature specifically documenting the experimental elemental analysis of this compound are not available in the searched sources. However, the theoretical values provide a critical benchmark for any future experimental verification. The comparison is summarized in the table below.
| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|---|
| Carbon | C | 62.71 | Data not available in cited literature |
| Hydrogen | H | 9.87 | Data not available in cited literature |
| Nitrogen | N | 27.42 | Data not available in cited literature |
Theoretical and Computational Chemistry Investigations
Molecular Dynamics (MD) Simulations for Dynamic Behavior
No studies detailing molecular dynamics simulations to investigate the dynamic behavior of 1H-Imidazole-1-pentanamine in any environment were found.
While general principles of these computational methods are well-established and have been applied to numerous other imidazole (B134444) derivatives, the specific results for this compound are absent from the scientific record searched.
Assessment of Ligand-Protein Complex Stability and Conformational Changes
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for investigating the physical movements of atoms and molecules over time. researchgate.net This technique is particularly powerful for assessing the stability of a ligand, such as this compound, when it binds to a protein target. By simulating the protein-ligand complex in a virtual aqueous environment that mimics physiological conditions, researchers can observe the dynamics of the interaction and predict its stability. nih.govnajah.edu
The stability of the complex is often evaluated using metrics like the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).
Root Mean Square Deviation (RMSD): This metric measures the average distance between the atoms of the simulated protein-ligand complex at a given time and a reference structure (usually the starting, energy-minimized structure). A low and stable RMSD value over the course of the simulation suggests that the complex is stable and does not undergo significant conformational changes. nih.gov Conversely, a large and fluctuating RMSD may indicate instability or that the ligand is dissociating from the binding pocket.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein or atoms in the ligand. It helps identify which parts of the complex are flexible and which are stable. High RMSF values in the protein's binding site could indicate that the ligand is inducing conformational changes, while high fluctuations in the ligand itself might suggest a loose or unstable binding mode. frontiersin.org
These simulations provide a detailed view of the conformational landscape of the protein upon ligand binding. acs.org For this compound, MD simulations would reveal how the flexible pentanamine tail adapts within the binding pocket and how the imidazole ring forms key interactions, such as hydrogen bonds or π-stacking, with amino acid residues. Studies on various protein-ligand complexes have shown that these dynamic interactions are crucial for binding affinity and biological function. nih.govnih.gov
| Metric | Description | Typical Interpretation for a Stable Complex |
|---|---|---|
| RMSD (Protein Backbone) | Measures the overall structural deviation of the protein from a reference structure over time. | Low, stable value (e.g., 1-3 Å) after an initial equilibration period. nih.gov |
| RMSF (Per Residue) | Measures the fluctuation of individual amino acid residues around their average position. | Low fluctuations for residues in the binding pocket, higher fluctuations in flexible loop regions. |
| Ligand-Protein Contacts | Tracks the number and type of interactions (e.g., hydrogen bonds, hydrophobic contacts) over time. | Consistent and persistent interactions maintained throughout the simulation. |
| Binding Free Energy (e.g., MM/GBSA) | An estimation of the binding affinity calculated from simulation snapshots. | A favorable (negative) and stable binding free energy value. najah.edu |
Development and Refinement of Molecular Mechanical Force Fields
The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the molecular mechanics (MM) force field used. nih.govarxiv.org A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of atoms. nih.gov Standard force fields like AMBER (Assisted Model Building with Energy Refinement) and OPLS (Optimized Potentials for Liquid Simulations) are well-parameterized for common biomolecules like proteins and nucleic acids, but may lack accurate parameters for novel or drug-like molecules, including specific imidazole derivatives. elsevierpure.comacs.org
For a molecule like this compound, it is crucial to either validate existing general force fields, such as the General Amber Force Field (GAFF), or develop refined parameters. elsevierpure.comresearchgate.net The parameterization process typically involves:
Quantum Mechanical (QM) Calculations: High-level QM calculations, often using Density Functional Theory (DFT), are performed on the molecule or its fragments to obtain reference data. This includes optimized geometries, vibrational frequencies (Hessian matrices), and potential energy surfaces for rotating specific bonds (torsional scans). nih.gov
Parameter Fitting: The MM parameters (e.g., bond lengths, bond angles, dihedral angles, and partial atomic charges) are adjusted to reproduce the QM data as closely as possible. nih.govacs.org For imidazole-based compounds, accurately representing the electronic properties of the heterocyclic ring and the flexibility of the alkyl chain is critical. researchgate.netsemanticscholar.org
Validation: The new parameters are tested by running simulations of the pure liquid or the molecule in a solvent and comparing calculated bulk properties (like density and heat of vaporization) with experimental data, if available. nih.gov
Recent advancements have led to data-driven approaches using machine learning to develop force fields that can cover a vast chemical space with high accuracy, moving beyond traditional look-up table methods. nih.govrsc.orgresearchgate.net Such methods can generate parameters for molecules like this compound in a more automated and potentially more accurate manner. rsc.orgresearchgate.net
| Parameter Type | Description | Source of Reference Data for Refinement |
|---|---|---|
| Bond Stretching | Force constants and equilibrium lengths for covalent bonds. | Optimized geometries and Hessian matrices from QM calculations. nih.gov |
| Angle Bending | Force constants and equilibrium angles for valence angles. | Optimized geometries and Hessian matrices from QM calculations. nih.gov |
| Torsional (Dihedral) Angles | Barriers to rotation around chemical bonds, defining conformational preferences. | Potential energy surface scans from QM calculations. acs.org |
| Non-bonded (van der Waals & Charges) | Describes electrostatic and van der Waals interactions between non-bonded atoms. | Electrostatic potential (ESP) fitting for charges; experimental liquid properties for vdW parameters. acs.org |
Quantitative Structure-Property Relationship (QSPR) Modeling for Property Prediction
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural features of molecules with their physicochemical properties. researchgate.netiau.ir These models are widely used in drug discovery and materials science to predict properties without the need for expensive and time-consuming experiments. iosrjournals.orgnih.gov
The development of a QSPR model for a class of compounds like imidazole derivatives involves several steps:
Data Collection: A dataset of molecules with known experimental values for a specific property (e.g., aqueous solubility, boiling point, or a biological activity) is compiled. researchgate.net
Descriptor Calculation: For each molecule, a large number of numerical values known as molecular descriptors are calculated. These descriptors encode different aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), and electronic (e.g., dipole moment) features. researchgate.net
Model Building and Selection: Statistical or machine learning methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical model that links a subset of the most relevant descriptors to the property of interest. researchgate.netresearchgate.net
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used during model training. researchgate.net
For this compound, a validated QSPR model developed for related imidazole or alkylamine compounds could predict various properties, such as its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. nih.govresearchgate.netnih.gov For example, descriptors related to lipophilicity (like ClogP) and steric parameters have been shown to correlate with the biological activities of imidazole derivatives. iosrjournals.org
| Descriptor Category | Example Descriptors | Predicted Property |
|---|---|---|
| Constitutional | Molecular Weight, Number of Nitrogen Atoms | Boiling Point, Molar Volume |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Enthalpy of Formation, Entropy researchgate.net |
| Geometric | Topological Polar Surface Area (TPSA), Molecular Surface Area | Aqueous Solubility, Bioavailability nih.gov |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Reactivity, Antimicrobial Activity researchgate.net |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Membrane Permeability, Biological Activity iosrjournals.org |
Computational Prediction of Bond Dissociation Energies and Degradation Pathways
Understanding the chemical stability of a molecule and its likely degradation pathways is crucial for applications in medicine and materials science. Computational methods, particularly quantum mechanical calculations like Density Functional Theory (DFT), are highly effective for this purpose. uantwerpen.benih.gov
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (forming two radicals). The weakest bond in a molecule, corresponding to the lowest BDE, is often the initial site of thermal or metabolic degradation. DFT calculations can predict the BDE for every bond in this compound. uantwerpen.be For this molecule, the C-N and C-C bonds in the pentanamine chain and the C-N bond connecting the chain to the imidazole ring would be of particular interest.
Once the weakest bonds are identified, computational methods can be used to explore potential degradation pathways . This involves calculating the energy profiles of reaction mechanisms, such as oxidation, which is a common metabolic pathway for drug molecules. acs.org By identifying transition states and reaction intermediates, researchers can map out the most energetically favorable degradation routes. nih.gov For instance, computational studies can predict whether the degradation of this compound is more likely to initiate on the alkyl chain (e.g., through hydroxylation by cytochrome P450 enzymes) or on the imidazole ring. acs.org
| Bond Type in this compound | Potential Degradation Reaction | Computational Method | Significance of Prediction |
|---|---|---|---|
| N(imidazole)-C(alkyl) | N-dealkylation | DFT for BDE calculation | Predicts cleavage of the pentanamine chain from the imidazole ring. |
| C-C (alkyl chain) | Chain fragmentation | DFT for BDE calculation | Identifies the weakest point within the flexible side chain. |
| C-H (alkyl chain) | Oxidation (Hydroxylation) | QM/MM simulations of enzyme active sites | Predicts sites of metabolism by enzymes like Cytochrome P450. acs.org |
| C-H (imidazole ring) | Aromatic oxidation | DFT for reactivity indices (Fukui functions) uantwerpen.be | Identifies reactive sites on the heterocyclic ring. |
Molecular Docking and Receptor Interaction Mechanisms
Fundamental Principles of Ligand-Receptor Binding and Molecular Recognition
Molecular recognition is a fundamental process in biology, governing the specific interactions between molecules. fiveable.me The binding of a ligand (like 1H-Imidazole-1-pentanamine) to a receptor is a highly specific process, often likened to a "lock and key" mechanism, where the ligand fits into a specific binding site on the receptor. nih.gov However, the "induced fit" model provides a more dynamic perspective, suggesting that the binding of a ligand can induce conformational changes in the receptor, leading to a more stable complex. nih.govfiveable.me
The binding affinity, which quantifies the strength of the interaction between a ligand and its receptor, is a critical factor. fiveable.me This affinity is determined by a combination of non-covalent interactions, including:
Hydrogen bonds: These form between a hydrogen atom and an electronegative atom like oxygen or nitrogen. fiveable.me
Van der Waals forces: Weak, short-range attractions between molecules. fiveable.me
Electrostatic interactions: Occur between charged molecules. fiveable.me
Hydrophobic interactions: The tendency of nonpolar molecules to aggregate in an aqueous solution.
Computational Molecular Docking Methodologies
Computational molecular docking has become an indispensable tool in drug discovery for predicting the interaction between a small molecule and a protein at the atomic level. nih.gov The process involves two main steps: sampling the conformations of the ligand within the active site of the receptor and then ranking these conformations using a scoring function. nih.gov
Docking programs utilize scoring functions to estimate the binding affinity between a ligand and a receptor. wikipedia.org These scoring functions are mathematical models that approximate the binding free energy of the complex. A lower docking score generally indicates a more favorable binding interaction. omicsonline.org There are various types of scoring functions, including force-field-based, empirical, and knowledge-based. researchgate.net
The binding affinity is often expressed as the dissociation constant (Kd) or the inhibition constant (Ki). fiveable.me While docking scores can provide a good qualitative prediction of binding, their correlation with experimentally determined binding affinities can vary. quora.com Therefore, results from docking studies are often used to rank potential compounds for further experimental testing. nih.gov
A key outcome of molecular docking is the prediction of the binding mode, which describes the orientation and conformation of the ligand within the receptor's binding site. nih.gov This allows for the identification of specific amino acid residues that are crucial for the interaction. nih.govacs.org By analyzing the predicted binding pose, researchers can identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein. nih.gov This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogs. omicsonline.org
The validation of computational docking predictions is a critical step to ensure their reliability. researchgate.net A common method for validation is to re-dock a co-crystallized ligand into its known protein structure. researchgate.net If the docking program can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value (typically less than 2.0 Å), the docking protocol is considered validated. researchgate.netacs.org
Furthermore, the predicted binding affinities from docking studies can be correlated with experimentally determined values, such as IC50 or Ki values from biological assays. unc.edu While a perfect correlation is not always achieved, a good correlation can increase the confidence in the predictive power of the docking model. quora.com
Investigation of this compound Analogs with Specific Biological Targets
Molecular docking studies have been instrumental in investigating the interaction of imidazole-containing compounds, including analogs of this compound, with a wide range of biological targets.
Lanosterol 14-α-Demethylase: Imidazole (B134444) derivatives are known inhibitors of this key enzyme in fungal ergosterol (B1671047) biosynthesis. researchgate.net Docking studies have shown that the imidazole nitrogen atom coordinates with the heme iron in the active site of the enzyme. researchgate.netnih.gov These studies help in designing novel antifungal agents. researchgate.net
HIV-1 Integrase: This enzyme is a crucial target for anti-HIV drug development. amazonaws.com Molecular docking has been used to identify and optimize imidazole-based inhibitors that bind to the active site of HIV-1 integrase, preventing the integration of the viral DNA into the host genome. nih.govnih.gov
Histamine (B1213489) H3 Receptors: Non-imidazole antagonists of the histamine H3 receptor are being explored for the treatment of various neurological disorders. sid.ir Docking studies have been employed to understand the binding modes of these compounds and to identify key interactions with residues such as D114 and E206 in the receptor. d-nb.infosemanticscholar.orgcresset-group.com
Angiotensin II Type 1 Receptors: Blockers of this receptor are used to treat hypertension. nih.gov Molecular docking has been utilized to screen and design imidazole-containing compounds as potential antagonists of the angiotensin II type 1 receptor. pharmaerudition.orgbenthamscience.com
The following table summarizes the key interacting residues and binding affinities of some imidazole analogs with their respective targets, as identified through molecular docking studies.
| Target Enzyme/Receptor | Imidazole Analog | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
| Lanosterol 14-α-Demethylase | Chloro-substituted imidazole analog | Heme cofactor, Phe 255, Arg 96 | -8.5 to -10.2 |
| HIV-1 Integrase | Diketo acid L-731,988 | T66 | Not specified |
| Histamine H3 Receptor | Non-imidazole derivative | Tyr115, Tyr189, Glu206, Tyr374, Met378, Tyr394 | Not specified |
| Angiotensin II Type 1 Receptor | ZINC85625504 | Not specified | -9.8 |
This table is a representative summary based on various docking studies of imidazole-containing compounds and may not directly correspond to this compound.
Analysis of Ligand-Induced Conformational Changes in Receptors
The binding of a ligand to a receptor is not a static event. It can induce significant conformational changes in the receptor, a phenomenon known as "induced fit". fiveable.me These changes are often crucial for the activation or inhibition of the receptor's function. nih.gov For G-protein coupled receptors (GPCRs), for instance, agonist binding leads to conformational rearrangements that facilitate the interaction with downstream signaling proteins. nih.govpnas.org
Molecular dynamics (MD) simulations, often used in conjunction with molecular docking, can provide insights into these dynamic changes. nih.gov By simulating the movement of atoms over time, MD can reveal how the receptor's structure adapts upon ligand binding, providing a more complete picture of the molecular recognition process. nih.gov This understanding of ligand-induced conformational changes is critical for the rational design of drugs that can modulate receptor function in a specific and desired manner. youtube.commdpi.com
Elucidation of Charge Relay Mechanisms in Receptor Activation by Imidazole-Containing Ligands
The activation of certain G-protein coupled receptors (GPCRs) by ligands containing an imidazole moiety, such as this compound, is a complex process that can involve a sophisticated molecular mechanism known as a charge relay system. This mechanism, analogous to those observed in enzyme catalysis, facilitates the transfer of protons between the ligand and receptor, leading to conformational changes in the receptor protein and subsequent activation of intracellular signaling pathways. The imidazole ring, with its unique electronic properties, plays a central role in this process.
The imidazole group of ligands like histamine and, by extension, this compound, is capable of acting as both a proton donor and acceptor. This dual functionality is critical for its role in a charge relay network within the receptor's binding pocket. Theoretical studies on the activation of the histamine H2 receptor have proposed a proton-relay chain model. nih.gov In this model, the binding of the imidazole-containing ligand to the receptor creates a molecular bridge between proton donor and acceptor sites within the receptor. nih.gov
Detailed research findings from structural and computational studies on histamine receptors have identified key amino acid residues that participate in this charge relay mechanism. A highly conserved aspartic acid residue in transmembrane domain 3 (TM3) is essential for the binding of histamine and other basic ligands. nih.gov This aspartate residue is believed to form a crucial ionic interaction with the protonated amine group of the ligand's side chain. nih.govnih.gov
The charge relay process is thought to be initiated by the interaction of the imidazole ring with other residues in the binding pocket. For instance, in the histamine H4 receptor, the Nτ nitrogen atom of the imidazole ring forms an ionic pair with a glutamic acid residue (Glu182) in TM5. nih.gov This interaction, along with others, correctly positions the ligand for the subsequent proton transfer events. The activation mechanism involves the transfer of a proton from a donor site on the receptor to the Nπ nitrogen of the ligand's imidazole ring. nih.govnih.gov Simultaneously, a proton is transferred from the Nτ nitrogen of the imidazole to an acceptor site on the receptor. nih.govnih.gov This concerted movement of protons effectively relays a "charge" through the system, which is believed to trigger the conformational changes in the transmembrane helices necessary for receptor activation.
Computational analyses, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the dynamics of these interactions. physchemres.orgnih.govmdpi.comsemanticscholar.orggrowingscience.com These studies allow for the visualization of the binding modes of imidazole-containing ligands and the identification of key intermolecular interactions, such as hydrogen bonds and ionic bridges, that stabilize the ligand-receptor complex and facilitate the charge relay. nih.govsemanticscholar.orggrowingscience.com The stability and dynamics of these interactions are critical for the efficacy of the ligand in activating the receptor.
The table below summarizes the key molecular interactions involved in the proposed charge relay mechanism for the activation of a receptor by an imidazole-containing ligand like this compound, based on data from homologous receptor systems.
| Interaction Type | Ligand Moiety | Receptor Residue (Example) | Role in Charge Relay Mechanism |
| Ionic Interaction | Protonated Pentanamine | Aspartate (TM3) | Anchors the ligand in the binding pocket. nih.govnih.gov |
| Hydrogen Bond/Ionic Pair | Imidazole Nτ | Glutamate (TM5) | Orients the imidazole ring for proton transfer. nih.gov |
| Proton Acceptor | Imidazole Nπ | Receptor Proton Donor (e.g., Ser, Thr) | Accepts a proton from the receptor. nih.gov |
| Proton Donor | Imidazole Nτ-H | Receptor Proton Acceptor (e.g., Asp, Glu) | Donates a proton to the receptor. nih.gov |
| π-π Stacking | Imidazole Ring | Aromatic Residue (e.g., Phe, Tyr) | Stabilizes the binding of the imidazole ring. |
Structure Activity Relationship Sar Studies
Influence of Imidazole (B134444) Ring Substituents on Biological Potency and Selectivity
The imidazole ring is a crucial pharmacophore in many biologically active compounds, including histamine (B1213489), making it a key feature in the design of ligands for histamine receptors and other targets. ijrar.org Its ability to act as a proton donor or acceptor and its polar nature contribute significantly to the pharmacokinetic characteristics of drug candidates. mdpi.com
Research into histamine H3 receptor (H3R) antagonists frequently features an imidazole moiety, typically substituted at the 4-position, as a primary structural element. nih.govresearchgate.net Modifications to this ring system profoundly impact biological activity. For instance, attempts to replace the imidazole ring with other non-aromatic N-containing heterocycles, such as piperidine, have been explored to circumvent the inhibition of cytochrome P450 enzymes. nih.govfrontiersin.org While this strategy can be successful for certain ether derivatives, it often results in a significant loss of receptor affinity. nih.govresearchgate.net
The nature and position of substituents on the imidazole ring are critical for both potency and selectivity. In the development of Toll-like receptor 7 (TLR7) agonists based on an imidazo[4,5-c]pyridine core, specific substitutions were found to be optimal. N1-benzyl and C2-butyl groups were identified as favorable for activity. Conversely, introducing acyl or alkyl groups at the N4 position completely abrogated activity, whereas adding N6-benzyl substituents endowed the compounds with TLR7-specific activity. researchgate.net
Similarly, in a series of imidazole-coumarin conjugates designed as anti-HCV agents, the attachment of a coumarin (B35378) moiety to the imidazole nucleus was a prerequisite for significant activity. The potency and selectivity index of these conjugates were further enhanced by adding substituents such as fluorine, chlorine, bromine, or a methoxy (B1213986) group to the coumarin portion of the molecule. mdpi.com These findings underscore the principle that even distal modifications can transmit electronic and steric effects that influence the key binding interactions of the core imidazole structure.
| Compound Class | Modification | Effect on Activity/Selectivity | Reference |
|---|---|---|---|
| Histamine H3R Antagonists | Replacement of imidazole with piperidine | Generally leads to a loss of affinity, but successful in some ether derivatives. nih.govresearchgate.net | nih.govresearchgate.net |
| Imidazo[4,5-c]pyridine TLR7 Agonists | N4-Acyl or -alkyl substitution | Abrogated biological activity. researchgate.net | researchgate.net |
| Imidazo[4,5-c]pyridine TLR7 Agonists | N6-Benzyl substitution | Gained TLR7-specific activity. researchgate.net | researchgate.net |
| Imidazole-Coumarin Conjugates (Anti-HCV) | Addition of Cl, F, Br, or OMe to coumarin moiety | Increased potency and selectivity index. mdpi.com | mdpi.com |
Role of the Pentanamine Chain Length and its Substitutions on Receptor Binding Specificity and Activity
The pentanamine side chain of 1H-Imidazole-1-pentanamine is a critical determinant of its interaction with biological targets. For many receptor ligands, particularly those targeting histamine receptors, an aliphatic amine connected by an alkyl chain is considered essential for establishing key ionic interactions with the receptor. researchgate.net
The length of this alkyl chain is finely tuned to optimize receptor binding and functional activity. A study on aliphatic diamines with the structure NH2-(CH2)n-NH2 revealed that chain length directly impacts biological function. The ability to potentiate histamine contractions was maximal with shorter chain compounds, where n is approximately 5 (a pentanediamine). nih.gov In contrast, the histamine-releasing activity of these same compounds was found to increase with chain length. nih.gov This demonstrates that a single structural parameter—chain length—can differentially affect distinct biological outcomes.
Furthermore, modifications to the chain can alter receptor specificity. In the design of dual-target ligands for histamine H3 and melatonin (B1676174) receptors, elongating the alkyl spacer to six methylene (B1212753) units improved the affinity (Ki values) for melatonin receptors. frontiersin.org This was theorized to be because the longer chain allows the imidazole headgroup to sit in a more peripheral region of the melatonin receptor, avoiding unfavorable interactions. frontiersin.org
Impact of Stereochemistry (Chirality) on Receptor Affinity and Functional Activity
The three-dimensional arrangement of atoms (stereochemistry) is a fundamental factor in molecular recognition by biological systems. hama-univ.edu.sy For chiral molecules containing an imidazole-pentanamine-like structure, the different enantiomers can exhibit vastly different affinities and functional activities at the same receptor.
A compelling example is found in the study of 4-[1-(1-naphthyl)ethyl]-1H-imidazole, a potent and selective α2-adrenoceptor agonist. The chirality at the carbon bridge connecting the naphthalene (B1677914) and imidazole rings plays a pivotal role in its pharmacological profile. nih.gov Receptor binding studies showed that the S-(+)-enantiomer possessed greater affinity for both α1- and α2-adrenoceptors compared to the R-(-)-enantiomer. nih.gov More strikingly, their functional activities were divergent: the R-(-) isomer showed no agonist activity at α2-adrenoceptors in guinea pig ileum and acted as an antagonist at α2A-adrenoceptors in human platelets, where it was 10-fold more potent than the S-(+) isomer. nih.gov
This differential activity between enantiomers is a common theme. In a study of silver (I) imidazole carboxylate salts with anticancer properties, one enantiomer displayed superior cytotoxic activity compared to its mirror image. nih.gov The distinct pharmacological profiles of enantiomers are so significant that the separation and individual testing of chiral imidazole-based antifungal drugs are critical aspects of their development, as enantiomers often possess different therapeutic, toxicological, and metabolic properties. researchgate.netresearchgate.net
| Isomer | Receptor Affinity (Rat Brain) | Functional Activity (α2A-adrenoceptors, Human Platelets) | Reference |
|---|---|---|---|
| S-(+)-2 | Greater affinity than R-(-)-isomer at α1- and α2-adrenoceptors. nih.gov | Less potent antagonist activity. nih.gov | nih.gov |
| R-(-)-2 | Lower affinity than S-(+)-isomer. nih.gov | 10-fold more potent antagonist than S-(+)-isomer. nih.gov |
Quantitative Correlations between Calculated Physicochemical Properties and Observed Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling provides mathematical frameworks to correlate the physicochemical properties of molecules with their biological activities. nih.govnih.govresearchgate.net These studies are vital for predicting the activity of new compounds and understanding the underlying mechanisms of drug-receptor interactions.
For various classes of imidazole-containing compounds, QSAR studies have identified several key physicochemical descriptors that govern their biological effects.
Shape, Volume, and Polarity: In a study of imidazole-containing farnesyltransferase inhibitors, the volume, shape, and polarity of the molecules were found to be important for their inhibitory activity. nih.govnih.gov
Electronic Properties and Surface Area: The activity of biaryl imidazole derivatives as H+/K+-ATPase inhibitors was shown to be significantly correlated with global topological charge indices (GTCIs) and the total polar surface area (TPSA), indicating that strong electronic interactions with the receptor are crucial. researchgate.net
Hydrophobicity and Surface Characteristics: A QSAR analysis of antihistamines binding to the H1 receptor revealed that the association rate constant (kon) could be predicted by FASA_H, a descriptor related to the water-accessible surface area of hydrophobic atoms. nih.gov The dissociation rate constant (koff) was best predicted by vsurf_CW2, a descriptor reflecting the ratio of the hydrophilic surface to the total molecular surface. nih.gov
Lipophilicity and Steric Parameters: For a series of anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives, cytotoxicity was correlated with a combination of electronic (Hammett sigma), hydrophobicity (π), and steric (molar refractivity) parameters. nih.gov The study found that the lipophilicity of substituents at the meta position of the 5-phenyl ring increased cytotoxicity. nih.gov
| Compound Class | Biological Activity | Important Physicochemical Descriptors | Reference |
|---|---|---|---|
| Farnesyltransferase Inhibitors | Enzyme Inhibition | Molecular volume, shape, polarity. nih.govnih.gov | nih.govnih.gov |
| Biaryl Imidazoles | H+/K+-ATPase Inhibition | Global Topological Charge Indices (GTCIs), Total Polar Surface Area (TPSA). researchgate.net | researchgate.net |
| Antihistamines | H1 Receptor Binding Kinetics | Hydrophobicity (FASA_H for kon), Hydrophilic Surface Ratio (vsurf_CW2 for koff). nih.gov | nih.gov |
| Anti-HIV Imidazole Derivatives | Cytotoxicity | Electronic (σ), Hydrophobicity (π), Steric (Molar Refractivity). nih.gov | nih.gov |
Enzyme Inhibition Mechanisms
Characterization of Reversible Enzyme Inhibition by Imidazole (B134444) Analogs
Reversible inhibitors bind to enzymes through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. The inhibition can be reversed by removing the inhibitor. Imidazole analogs exhibit all major types of reversible inhibition.
In competitive inhibition, the inhibitor molecule is structurally similar to the substrate and competes for the same active site on the enzyme. The binding of the inhibitor to the active site prevents the substrate from binding. This form of inhibition can be overcome by increasing the substrate concentration. libretexts.org
The kinetic effect of a competitive inhibitor is an increase in the apparent Michaelis constant (Km), while the maximum velocity (Vmax) remains unchanged. researchgate.net This is because at a sufficiently high substrate concentration, the substrate can outcompete the inhibitor, allowing the reaction to reach its normal maximum rate.
Research has shown that simple imidazole compounds can act as competitive inhibitors for various enzymes. For example, imidazole and its derivative, 4-phenylimidazole, are known to be competitive inhibitors of the bacterial cytochrome P450 enzyme, P450BM3. libretexts.org They interfere with enzymatic turnover by binding to the oxygen-binding heme center within the active site. libretexts.org Another study demonstrated that imidazole inhibits GH1 β‐glucosidase through a partial competitive mechanism, where it binds to the active site and reduces the enzyme's affinity for the substrate approximately threefold. nih.gov
Table 1: Kinetic Parameters in Competitive Inhibition
| Parameter | No Inhibitor | With Competitive Inhibitor | Rationale |
|---|---|---|---|
| Vmax | Vmax | Vmax_app = Vmax | At high substrate concentrations, the substrate outcompetes the inhibitor, and the reaction can still reach its maximum velocity. researchgate.net |
| Km | Km | Km_app > Km | A higher substrate concentration is needed to reach half of Vmax because the inhibitor competes for the active site. researchgate.net |
| Ki | N/A | Defines inhibitor potency | The inhibition constant (Ki) reflects the binding affinity of the inhibitor to the free enzyme. libretexts.org |
Uncompetitive inhibition is a mode where the inhibitor binds exclusively to the enzyme-substrate (ES) complex, not to the free enzyme. encyclopedia.pub This type of inhibition is most effective at high substrate concentrations because the formation of the ES complex is a prerequisite for the inhibitor to bind. The resulting enzyme-substrate-inhibitor (ESI) complex is catalytically inactive.
This unique binding mechanism leads to a decrease in both Vmax and Km. nih.gov The Vmax is lowered because a fraction of the enzyme is trapped in the inactive ESI complex. The Km is also lowered because the inhibitor's binding to the ES complex shifts the equilibrium toward the formation of more ES complex (Le Chatelier's principle), thus increasing the apparent affinity of the enzyme for its substrate. libretexts.org Lineweaver-Burk plots for uncompetitive inhibition show parallel lines. encyclopedia.pub
While less common, some complex molecules containing imidazole moieties, such as those found in certain bioactive peptides, have been reported to act as uncompetitive inhibitors. nih.gov
Table 2: Kinetic Parameters in Uncompetitive Inhibition
| Parameter | No Inhibitor | With Uncompetitive Inhibitor | Rationale |
|---|---|---|---|
| Vmax | Vmax | Vmax_app < Vmax | The formation of the inactive ESI complex reduces the concentration of active enzyme complexes, lowering the maximum reaction rate. nih.gov |
| Km | Km | Km_app < Km | Binding of the inhibitor to the ES complex depletes it, shifting the equilibrium toward ES formation and increasing the apparent enzyme-substrate affinity. libretexts.org |
A non-competitive inhibitor binds to a site on the enzyme other than the active site, often called an allosteric site. libretexts.org The inhibitor can bind to either the free enzyme (E) or the enzyme-substrate (ES) complex with equal affinity. wikipedia.org This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding to the active site.
In pure non-competitive inhibition, the Vmax of the reaction is decreased, but the Km remains unchanged. wikipedia.org The Vmax is reduced because the inhibitor effectively lowers the concentration of functional enzyme molecules. The Km is unaffected because the inhibitor does not interfere with the binding of the substrate to the enzyme's active site. libretexts.org
Studies on synthetic mono- and di-substituted imidazole derivatives have identified compounds that exhibit non-competitive inhibitory action against enzymes like acetylcholinesterase and butyrylcholinesterase. researchgate.net
Table 3: Kinetic Parameters in Non-Competitive Inhibition
| Parameter | No Inhibitor | With Non-Competitive Inhibitor | Rationale |
|---|---|---|---|
| Vmax | Vmax | Vmax_app < Vmax | Binding of the inhibitor to the allosteric site reduces the catalytic activity of the enzyme, lowering the concentration of effective enzyme. wikipedia.org |
| Km | Km | Km_app = Km | The inhibitor does not affect the binding of the substrate to the active site, so the enzyme's affinity for the substrate remains the same. wikipedia.org |
Mixed inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. acs.org This model is a combination of competitive and uncompetitive inhibition. The inhibitor binds to an allosteric site, and the binding affects both the substrate binding (Km) and the catalytic rate (Vmax).
In mixed inhibition, Vmax is always decreased. The apparent Km can either increase (if the inhibitor has a higher affinity for the free enzyme) or decrease (if the inhibitor has a higher affinity for the ES complex). acs.org
This complex regulatory mechanism has been observed with certain complex heterocyclic compounds. For instance, some heterodimers have been shown to act as mixed inhibitors of both acetylcholinesterase (eeAChE) and butyrylcholinesterase (eqBuChE), with distinct inhibition constants for binding to the free enzyme (Ki) and the ES complex (αKi). taylorandfrancis.com
Table 4: Kinetic Parameters in Mixed Inhibition
| Parameter | No Inhibitor | With Mixed Inhibitor | Rationale |
|---|---|---|---|
| Vmax | Vmax | Vmax_app < Vmax | Binding of the inhibitor to the ES complex forms an inactive ESI complex, reducing the overall catalytic rate. |
| Km | Km | Km_app can increase or decrease | The apparent Km changes depending on the inhibitor's relative affinity for the free enzyme versus the enzyme-substrate complex. acs.org |
Investigation of Irreversible Enzyme Inhibition
Irreversible inhibitors bind to an enzyme, often through the formation of a covalent bond, and permanently inactivate it. ucl.ac.uk This type of inhibition is not dependent on substrate concentration and cannot be reversed by simple removal of the inhibitor.
Affinity labels are a class of irreversible inhibitors that are structurally similar to the substrate and carry a reactive group. nih.gov They first bind non-covalently to the active site, and this proximity facilitates a reaction between the inhibitor's reactive group and a specific amino acid residue in the active site, forming a stable covalent bond. nih.gov
Recent drug discovery efforts have focused on developing targeted covalent inhibitors, which offer advantages in potency and duration of action. Research has led to the discovery of 1-amino-1H-imidazole-5-carboxamide derivatives that act as highly selective, covalent inhibitors of Bruton's tyrosine kinase (BTK). nih.gov These molecules use the imidazole-carboxamide scaffold to bind to the enzyme's hinge region, positioning a reactive "warhead" to form a permanent covalent bond with a specific cysteine residue in the active site. nih.govyoutube.com Similarly, benzimidazole-based compounds have been developed as pseudo-irreversible inhibitors that form a carbamate (B1207046) linkage with their target enzyme. nih.gov
This strategy of using an imidazole-based scaffold for specific targeting, combined with a reactive functional group for covalent modification, represents a significant area of research in modern medicinal chemistry.
Mechanism-Based (Suicide) Inhibition
Mechanism-based inhibition, also known as suicide inhibition, is a process where an inhibitor molecule is catalytically converted by its target enzyme into a reactive intermediate. This intermediate then forms a stable, often covalent, bond with the enzyme, leading to its irreversible inactivation. researchgate.net This type of inhibition is characterized by its time-dependency and saturation kinetics.
Certain drugs containing specific functional groups, such as alkylamines or furan (B31954) rings, are known to be mechanism-based inactivators, particularly of cytochrome P450 (CYP) enzymes. researchgate.net The imidazole ring itself can be involved in complex interactions with heme-containing enzymes like CYPs. For instance, some imidazole-containing compounds act as competitive inhibitors by coordinating with the heme iron, while others with different functional groups can be metabolized into reactive species that cause mechanism-based inactivation. nih.gov This dual potential for both reversible and irreversible inhibition makes the imidazole scaffold a versatile component in drug design. researchgate.net
Allosteric Modulation of Enzyme Activity
Allosteric modulation occurs when a molecule binds to a site on an enzyme that is distinct from the active site (the allosteric site). This binding event induces a conformational change in the enzyme, which in turn alters the activity of the active site, either enhancing or inhibiting it. mdpi.com This mechanism allows for fine-tuned control over biological processes.
The imidazole moiety can be a key component of artificial molecular devices designed to achieve allosteric control. Researchers have developed systems where the binding of an ion to a remote site on a molecule triggers a series of conformational changes that modulate the chemical reactivity of a distal imidazole group. nih.gov This demonstrates the principle that an imidazole's properties can be controlled allosterically, switching it between "on" and "off" states as a base or nucleophile. nih.gov This enzyme-like allosteric control highlights a sophisticated strategy for designing functional molecular systems. nih.gov While many allosteric modulators are known for receptors, the concept extends to enzymes, where binding to a remote site can prevent the conformational changes necessary for catalysis. mdpi.commdpi.com
Role of Steric Hindrance and Conformational Alterations in Enzyme Inhibition
The effectiveness of an enzyme inhibitor is profoundly influenced by its three-dimensional structure and its ability to fit within the enzyme's binding pocket. Steric hindrance and conformational alterations are key factors in this molecular recognition process. unina.it
Steric Hindrance : This refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions or binding interactions. A bulky substituent on an inhibitor can physically block its access to the enzyme's active site or prevent the enzyme from adopting its catalytically active conformation. unina.it Conversely, steric effects can be optimized to enhance selectivity for a specific enzyme target over others. unina.it
Conformational Alterations : Both the inhibitor and the enzyme can undergo conformational changes upon binding. An inhibitor may need to adopt a specific, low-energy conformation to fit optimally into the binding site. Pre-shaping a ligand to complement the geometry of the binding site is a common strategy to minimize the loss of conformational entropy upon binding, thereby improving affinity. unina.it Enzymes are not rigid structures; they possess flexibility that can be crucial for their function. The binding of an inhibitor can induce conformational changes in the enzyme that either stabilize an inactive state or prevent the transition to an active one. mdpi.comresearchgate.net
For imidazole-based inhibitors, the orientation of the imidazole ring and the conformation of its substituents are critical for effective binding. Molecular docking studies of imidazole analogues with enzymes like Heme Oxygenase-1 show that the inhibitors interact with specific residues in the binding pocket, and their conformation directly impacts binding affinity. unamur.be The interplay between the inhibitor's shape and the topology of the enzyme's active site dictates the potency and selectivity of the inhibition. unina.itunamur.be
Specific Enzyme Targets and Their Inhibition by Imidazole Compounds
The imidazole scaffold is a recurring motif in inhibitors designed for a wide range of enzyme targets due to its ability to coordinate with metal ions and form hydrogen bonds.
Carbonic Anhydrase II
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. tandfonline.com Imidazole and related compounds are known to inhibit CAs. nih.gov The mechanism often involves the direct coordination of one of the imidazole's nitrogen atoms to the zinc ion (Zn²⁺) located in the enzyme's active site. researchgate.net This interaction displaces a water molecule or hydroxide (B78521) ion that is essential for the catalytic activity, thereby inhibiting the enzyme. nih.gov While sulfonamides are the most common class of CA inhibitors, various heterocyclic compounds, including those with triazole and imidazole rings, have also been investigated for their inhibitory properties against different CA isozymes. tandfonline.comresearchgate.net
HIV-1 Integrase
HIV-1 integrase (IN) is an essential viral enzyme that incorporates the viral DNA into the host cell's genome. researchgate.net Inhibiting this enzyme is a key strategy in antiretroviral therapy. Certain imidazole-based compounds have been identified as effective inhibitors of HIV-1 IN. nih.gov One mechanism of action involves disrupting the protein-protein interaction between HIV-1 IN and the cellular cofactor LEDGF/p75, which is crucial for the integration process. nih.govnih.gov A number of 1-substituted-5-aryl-1H-imidazole derivatives have shown promising inhibitory activity in assays, with IC₅₀ values in the low micromolar range. nih.govnih.gov
| Compound Class | Target Interaction | IC₅₀ Range |
| 1-substituted-5-aryl-1H-imidazoles | HIV-1 IN-LEDGF/p75 | 7.0 to 30.4 µM nih.gov |
Lanosterol 14α-demethylase
Lanosterol 14α-demethylase, also known as CYP51, is a critical cytochrome P450 enzyme involved in the biosynthesis of sterols like ergosterol (B1671047) in fungi and cholesterol in mammals. mdpi.comrsc.org It is the primary target for azole antifungal drugs. These drugs, which include compounds with imidazole (e.g., ketoconazole) and triazole rings, function by having a nitrogen atom from the azole ring coordinate to the heme iron atom in the enzyme's active site. mdpi.comnih.gov This binding prevents the natural substrate, lanosterol, from accessing the catalytic site, thereby blocking ergosterol production and disrupting fungal cell membrane integrity. mdpi.com The design of selective inhibitors aims to achieve high affinity for the fungal enzyme while minimizing interaction with mammalian P450 enzymes. nih.govnih.gov
Heme Oxygenase-1
Heme Oxygenase-1 (HO-1) is an enzyme that catalyzes the degradation of heme. Its inhibition is being explored as a potential anticancer strategy. researchgate.net A variety of imidazole-based compounds have been developed as potent and selective HO-1 inhibitors. mdpi.comnih.govnih.gov These inhibitors typically function in a non-competitive manner. researchgate.netmdpi.com The mechanism involves the imidazole ring establishing a coordination bond with the ferrous iron of the heme group within the HO-1 active site. mdpi.com This interaction is often stabilized by hydrophobic groups on the inhibitor that fit into specific pockets within the enzyme, preventing the catalytic degradation of heme. unamur.bemdpi.com Several imidazole-based compounds have demonstrated significant inhibitory activity against HO-1, with IC₅₀ values often in the micromolar to sub-micromolar range. mdpi.comnih.gov
| Compound | HO-1 IC₅₀ (µM) | HO-2 IC₅₀ (µM) | Selectivity (HO-2/HO-1) |
|---|---|---|---|
| Compound 1 (Lead Compound) | 0.4 | 32.0 | 80 |
| Compound 2 | 80.0 | Not Reported | Not Reported |
| Compound 3 | 28.8 | 14.4 | 0.5 |
| Compound 4 | 67.6 | Not Reported | Not Reported |
Biochemical Pathways Research and in Vitro Experimental Systems
Identification and Analysis of Metabolic Pathways Modulated by Imidazole (B134444) Derivatives
The study of how imidazole derivatives like 1H-Imidazole-1-pentanamine influence cellular processes begins with identifying the metabolic pathways they modulate. Pathway analysis is a crucial method for interpreting how these compounds exert their biological effects by mapping their interactions within the complex network of cellular reactions. nih.govplos.org
Researchers utilize various techniques to analyze these interactions. Untargeted metabolomics, for instance, can reveal significant changes in metabolite levels within a biological system after exposure to an imidazole derivative. One study on diabetic nephropathy found that imidazole propionate, a microbially produced imidazole derivative, was significantly increased in patients and correlated with disease severity, indicating its role in metabolic dysregulation.
Key metabolic areas where imidazole derivatives have shown activity include:
Glucose Metabolism: Certain imidazole compounds have been investigated for their potential to modulate glucose metabolism, a key pathway in metabolic disorders like diabetes. semanticscholar.org
Inflammatory Pathways: The anti-inflammatory properties of imidazole derivatives are often linked to their ability to modulate inflammatory mediators, such as inhibiting cyclooxygenase-2 (COX-2) and reducing the production of pro-inflammatory cytokines. jopir.innih.gov
Cancer Signaling: In oncology, imidazole scaffolds are integral to therapies that affect pathways involved in cancer progression, including DNA intercalation, topoisomerase inhibition, and the regulation of the cell cycle. jopir.in
Pathway analysis software and databases like KEGG and Reactome are essential tools that allow researchers to visualize and interpret the complex data generated from these studies, providing insights into how compounds like this compound might function in a biological context. nih.govnih.gov
In Vitro Enzyme Activity Assays for Quantitative Biological Evaluation
To quantify the biological effects of imidazole derivatives, researchers employ in vitro enzyme activity assays. These experiments measure how a compound affects the function of a purified target protein, typically an enzyme, providing precise calculations of potency (IC50) and efficacy. mdpi.com The versatility of the imidazole structure allows it to interact with a wide range of enzymes. researchgate.net
These assays are typically conducted in multi-well plates, allowing for high-throughput screening of numerous compounds against specific enzyme targets. nih.gov The activity is often measured using optical methods such as absorbance or fluorescence. For example, a study evaluating pyrazole-fused benzimidazole (B57391) derivatives as potential anti-obesity agents used an in vitro assay to quantify pancreatic lipase (B570770) activity by measuring the conversion of a substrate, p-nitrophenyl butyrate (B1204436) (pNPB), to p-nitrophenol at 405 nm. europeanreview.orgeuropeanreview.org
Several studies have demonstrated the inhibitory potential of various imidazole derivatives against a range of enzymes.
Table 1: Examples of Enzyme Inhibition by Imidazole Derivatives
| Compound Class | Target Enzyme | Biological Activity |
|---|---|---|
| Imidazole Derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory nih.gov |
| Nitroimidazole Derivatives | Various Bacterial Enzymes | Antibacterial mdpi.com |
| Imidazole-based Compounds | Pancreatic Lipase (PL) | Anti-obesity europeanreview.orgeuropeanreview.org |
| Amide Imidazole Derivatives | CYP26A1 | Metabolic Regulation researchgate.net |
These quantitative assays are fundamental for establishing the structure-activity relationships (SAR) of new compounds, guiding the chemical modifications needed to enhance potency and selectivity. spacefrontiers.org
Target-Based Biochemical Assays for Mechanism of Action Elucidation
Target-based biochemical assays are a cornerstone for elucidating the specific mechanism of action of a compound. nih.gov This approach begins with a validated biological target, such as a single enzyme or receptor known to be associated with a disease. semanticscholar.orgrsc.org Assays are then designed to identify molecules, like this compound, that interact with and modulate the function of this specific target.
The process typically involves:
Target Identification and Validation: Establishing the role of a specific protein in a disease pathway. nih.gov
Assay Development: Creating a robust and measurable in vitro test, often a biochemical assay, to screen for compounds that bind to or inhibit the target.
Screening: Testing a library of compounds to find "hits" that show activity against the target.
Mechanism of Action Studies: Further biochemical and biophysical studies to confirm how the compound interacts with the target and its effect on cellular activities. nih.gov
For antifungal imidazole derivatives, target-based research has shown that their primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes. drugbank.comnih.gov These agents also affect the synthesis of triglycerides and phospholipids (B1166683) and can lead to a buildup of toxic hydrogen peroxide within the fungal cell. drugbank.com This detailed understanding, derived from target-based assays, clarifies how these compounds achieve their therapeutic effect.
Investigation of Microbial Metabolic Networks in the Presence of Imidazole Analogs
The study of microbial metabolic networks reveals the intricate web of biochemical reactions that occur within microorganisms and how these can be influenced by external compounds like imidazole analogs. nih.govresearchgate.net Microbes possess a remarkable ability to metabolize a wide range of substances, and understanding these transformations is critical, particularly in the context of drug metabolism and the development of antimicrobial resistance. researchgate.netnih.gov
The presence of imidazole derivatives can significantly alter microbial function. For example, the antibacterial activity of many imidazole compounds is attributed to their ability to interact with microbial DNA, leading to the inhibition of protein synthesis. researchgate.net Studies on specific imidazole drugs like metronidazole (B1676534) have shown they can impact the pathogenesis of bacteria such as Proteus mirabilis. researchgate.net
Research in this area often involves:
Culturing Microorganisms: Growing specific bacterial or fungal strains in the presence of the imidazole compound to observe effects on growth and viability. nih.govnih.gov
Metabolite Profiling: Analyzing the metabolic byproducts to understand how the microbe is transforming the compound. For instance, degradation metabolites of the imidazole ring of metronidazole have been identified in the feces of conventional rats but not in germ-free rats, confirming microbial involvement.
Genomic and Proteomic Analysis: Using 'omics' technologies to gain insight into the genetic and enzymatic machinery that microbes use to interact with and metabolize these compounds. dntb.gov.ua
These investigations are crucial for developing new antimicrobial agents and for understanding the complex interactions between therapeutic compounds and the microbiome. nih.gov
Derivatization and Advanced Analytical Methodologies for 1h Imidazole 1 Pentanamine
Precolumn Derivatization Techniques for Enhanced Chromatographic Detection
Precolumn derivatization is a crucial step in the analysis of compounds like 1H-Imidazole-1-pentanamine, which possess a primary amine group but may lack a strong chromophore or fluorophore for sensitive detection. This process involves a chemical reaction to attach a "tag" to the analyte molecule, thereby improving its chromatographic properties and enhancing its response to specific detectors.
o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. This reaction is often carried out in an alkaline medium. The resulting derivatives can be detected with high sensitivity using a fluorescence detector (FLD). The stability of the OPA derivatives can be a consideration, and reaction conditions such as pH and time need to be optimized. nih.govresearchgate.netresearchgate.net For instance, in the analysis of histamine (B1213489), a structurally related biogenic amine, derivatization with OPA has been shown to be effective. nih.govresearchgate.net The reaction is typically completed within minutes at room temperature. nih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amines to produce stable, fluorescent derivatives. This reagent is particularly useful when the analysis of both types of amines is required. The derivatized products are well-suited for reversed-phase HPLC with fluorescence detection. akademisains.gov.my
Dansyl Chloride: This reagent reacts with primary and secondary amines to yield highly fluorescent sulfonamide derivatives. The derivatization often requires heating and the reaction products are stable. nih.gov
The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired sensitivity, the presence of interfering substances, and the available detection systems.
| Reagent | Functional Group Targeted | Detection Method | Key Advantages |
|---|---|---|---|
| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence | Rapid reaction at room temperature, high sensitivity. |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and secondary amines | Fluorescence | Forms stable derivatives with a broad range of amines. |
| Dansyl Chloride | Primary and secondary amines, phenols | Fluorescence | Produces highly fluorescent and stable derivatives. |
High-Performance Liquid Chromatography (HPLC) Coupled with UV and Mass Spectrometric Detection for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. When coupled with sensitive detectors such as Ultraviolet (UV) or Mass Spectrometry (MS), it provides a powerful tool for quantitative analysis.
HPLC with UV Detection:
For compounds that possess a chromophore, UV detection is a straightforward and robust method. The imidazole (B134444) ring in this compound exhibits some UV absorbance, typically at lower wavelengths. However, for trace-level quantification, derivatization with a UV-absorbing tag is often necessary to enhance sensitivity.
A typical HPLC-UV method for a related compound, histamine, without derivatization, might utilize a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The detection wavelength is usually set around 210-220 nm.
HPLC with Mass Spectrometric Detection (LC-MS/MS):
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex matrices. nih.govnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
For the analysis of this compound, a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column could be employed. HILIC is particularly suitable for polar compounds that are poorly retained on traditional reversed-phase columns. The mobile phase would typically consist of an MS-compatible buffer system, such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) in water, and an organic solvent like acetonitrile.
In the mass spectrometer, the compound would be ionized, typically using electrospray ionization (ESI) in positive ion mode, due to the basic nature of the amine and imidazole groups. Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored. This process provides a high degree of selectivity and minimizes interference from other components in the sample.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 or HILIC |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion ([M+H]+) | m/z specific to the analyte |
| Product Ion | m/z specific to the analyte fragment |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, direct GC-MS analysis is not feasible. Therefore, derivatization is essential to convert the polar amine and imidazole functionalities into more volatile and thermally stable derivatives.
Common derivatization approaches for GC-MS analysis of amines include:
Silylation: This is a widely used technique where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. The resulting TMS derivatives of this compound would be significantly more volatile and suitable for GC separation.
Acylation: This involves the reaction of the amine with an acylating agent, such as a perfluoroacyl anhydride (B1165640) (e.g., trifluoroacetic anhydride, TFAA), to form a stable and volatile amide.
Once derivatized, the sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparison with spectral libraries.
| Parameter | Condition |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS or TFAA |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 70-100°C, ramped to 280-300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-550 |
Application of Analytical Methods in Complex Biological Matrices
The analysis of this compound in complex biological matrices such as plasma, urine, or tissue homogenates presents significant challenges due to the presence of numerous interfering endogenous compounds. chumontreal.qc.ca Therefore, a robust sample preparation procedure is critical to remove these interferences and concentrate the analyte of interest.
Sample Preparation:
Protein Precipitation (PPT): For plasma or serum samples, protein precipitation is a common first step. This is typically achieved by adding an organic solvent like acetonitrile or methanol, or an acid like trichloroacetic acid, to denature and precipitate the proteins.
Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent and pH are critical for efficient extraction.
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample cleanup and concentration. nih.govresearchgate.net For a compound like this compound, a cation-exchange SPE sorbent would be suitable, as the amine group will be protonated at acidic pH and bind to the sorbent. After washing away interferences, the analyte can be eluted with a basic or high-ionic-strength solution. Reversed-phase SPE cartridges can also be used, particularly after derivatization has increased the hydrophobicity of the analyte.
Once the sample has been adequately prepared, the analytical methods described in the previous sections (HPLC-UV/MS or GC-MS) can be applied for quantification. Method validation is essential to ensure the accuracy, precision, and reliability of the results obtained from biological matrices. This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.
| Step | Procedure |
|---|---|
| 1. Sample Pre-treatment | Acidify the sample (e.g., urine, deproteinized plasma) to protonate the amine group. |
| 2. SPE Cartridge Conditioning | Condition a cation-exchange SPE cartridge with methanol followed by water and an acidic buffer. |
| 3. Sample Loading | Load the pre-treated sample onto the conditioned SPE cartridge. |
| 4. Washing | Wash the cartridge with an acidic buffer and then a non-polar organic solvent to remove interferences. |
| 5. Elution | Elute the analyte with a basic solution (e.g., 5% ammonium hydroxide (B78521) in methanol). |
| 6. Evaporation and Reconstitution | Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis. |
Scaffold Based Drug Design Principles for Imidazole Derivatives
Conceptualization of Imidazole (B134444) as a Privileged Molecular Scaffold in Drug Discovery
The imidazole ring is widely recognized as a "privileged" structure in drug discovery due to its frequent appearance in a diverse array of bioactive molecules and approved drugs. nih.govpharmacyjournal.net This five-membered aromatic heterocycle, containing two nitrogen atoms, possesses a unique combination of physicochemical properties that make it an ideal building block for therapeutic agents. nih.govyoutube.com The imidazole nucleus is a key component of the essential amino acid histidine and the neurotransmitter histamine (B1213489), highlighting its fundamental role in biological systems. epa.gov Its ability to act as a proton donor and acceptor, engage in hydrogen bonding, and coordinate with metal ions allows for multifaceted interactions with biological targets such as enzymes and receptors. nih.gov
The structural and electronic features of the imidazole scaffold contribute to its versatility. It is a planar, aromatic system with a dipole moment, and it is soluble in water and other polar solvents. nih.gov These characteristics are crucial for the pharmacokinetic profile of a drug, influencing its absorption, distribution, metabolism, and excretion (ADME). The compound 1H-Imidazole-1-pentanamine exemplifies a simple yet representative imidazole derivative, featuring a pentanamine side chain that provides additional points for interaction and modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C8H15N3 | |
| Average Mass | 153.229 | g/mol |
| Boiling Point | 287 | °C |
| Melting Point | 66.4 | °C |
| Water Solubility | 0.897 | g/L |
| LogKow: Octanol-Water | 0.845 | |
| pKa Basic Apparent | 10.1 |
Data sourced from the United States Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. ekb.eg
Rational Drug Design Approaches for the Development of Novel Imidazole-Based Therapeutic Agents
Rational drug design relies on the three-dimensional structure of a biological target to guide the creation of new drugs. The imidazole scaffold is an excellent starting point for this approach due to its well-defined geometry and versatile interaction capabilities. youtube.com Computational methods such as molecular docking and virtual screening are frequently employed to predict how imidazole derivatives will bind to a target protein and to prioritize candidates for synthesis and biological testing. youtube.comdovepress.com
The design of novel imidazole-based therapeutic agents often involves modifying the substituents on the imidazole ring or the side chains attached to it. chemijournal.com For a molecule like this compound, rational design strategies could involve altering the length of the pentanamine chain, introducing functional groups to the chain, or adding substituents to the imidazole ring to enhance binding affinity and selectivity for a specific target.
Strategies for Lead Compound Identification and Optimization within the Imidazole Chemical Space
Lead identification is the process of finding a promising molecule that can be further developed into a drug. youtube.com The vast chemical space of imidazole derivatives provides a rich source for identifying such lead compounds. High-throughput screening (HTS) of diverse chemical libraries containing imidazole scaffolds is a common strategy for hit identification.
Once a hit is identified, lead optimization is undertaken to improve its potency, selectivity, and pharmacokinetic properties. youtube.com This iterative process involves the synthesis and testing of a series of analogs to establish a structure-activity relationship (SAR). For example, a hypothetical lead optimization study starting from this compound might explore how changes in the alkyl chain length or the introduction of different functional groups on the imidazole ring affect its biological activity against a particular target.
Table 2: Illustrative Research Findings on Imidazole Derivatives in Drug Discovery
| Imidazole Derivative Class | Therapeutic Target/Application | Key Research Finding | Reference |
|---|---|---|---|
| Imidazole-based pinanamine derivatives | Influenza A virus (M2 ion channel) | Modification of the imidazole ring led to compounds with potent inhibitory activity against both wild-type and amantadine-resistant virus strains. | |
| Substituted 1H-benzo[d]imidazole derivatives | Anticancer (Human Topoisomerase I) | Specific substitutions on the phenyl ring and variations in the alkyl chain length at the piperazine (B1678402) end resulted in potent anticancer agents that induce G2M cell cycle arrest. | |
| Designed Imidazole Derivatives | CXCR3 Antagonism | Optimization of imidazole derivatives led to potent CXCR3 antagonists with good pharmacokinetic properties. |
Integration of Fragment-Based and Virtual Fragment-Based Drug Design Methodologies
Fragment-based drug design (FBDD) has become a powerful strategy for lead discovery. nih.gov This approach involves screening small, low-molecular-weight compounds (fragments) that typically bind to the target with low affinity. These fragments serve as starting points for building more potent and drug-like molecules. The imidazole ring itself is an excellent fragment due to its size, complexity, and binding capabilities.
Virtual fragment-based drug design (vFBDD) uses computational methods to screen large libraries of virtual fragments against a target's structure. This in silico approach can accelerate the identification of promising fragments for experimental validation. Once a fragment hit is confirmed, it can be optimized by "growing" it to occupy adjacent pockets of the binding site or by "linking" it to another fragment that binds nearby. A molecule like this compound can be viewed as an imidazole fragment that has been "grown" with a pentanamine chain. The integration of experimental and computational fragment-based approaches offers an efficient pathway for the discovery of novel therapeutics based on the imidazole scaffold.
Q & A
Basic Research Question
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT experiments to confirm substituent positions (e.g., distinguishing between N1 and N3 alkylation) .
- IR Spectroscopy : Identify NH stretching (~3200 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- Crystallography : Use SHELXL for refinement of X-ray diffraction data to resolve bond lengths and angles, particularly for imidazole ring distortions caused by alkylation . ORTEP-3 can visualize 3D molecular geometry .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Engineering Controls : Use fume hoods for synthesis steps involving volatile reagents (e.g., SOCl₂) .
- Waste Disposal : Quench reactive intermediates (e.g., chlorinated derivatives) with ice-cold sodium bicarbonate before disposal .
- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and consult a toxicology database for antidotes .
How can contradictions between spectroscopic data and crystallographic results be resolved?
Advanced Research Question
Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Strategies include:
- Cross-Validation : Compare NMR-derived coupling constants with X-ray torsion angles .
- DFT Calculations : Use Gaussian or ORCA to model solution-state conformers and predict NMR chemical shifts .
- Variable-Temperature NMR : Probe rotational barriers of the pentanamine side chain to explain peak splitting anomalies .
What computational approaches are suitable for studying this compound’s interactions with biological targets?
Advanced Research Question
- Molecular Docking (AutoDock/Vina) : Screen binding affinities to receptors (e.g., histamine H₃ or cytochrome P450 isoforms) using the compound’s 3D structure .
- MD Simulations (GROMACS) : Simulate lipid bilayer penetration to assess membrane permeability, leveraging the pentanamine chain’s hydrophobicity .
- QSAR Models : Corrogate substituent effects (e.g., alkyl chain length) with antimicrobial activity using partial least squares regression .
How can researchers design experiments to probe the compound’s stability under varying pH and temperature?
Advanced Research Question
- Accelerated Stability Studies :
- Light Exposure : Use UV-Vis spectroscopy to track photodegradation products under UVA/UVB .
What strategies are recommended for structure-activity relationship (SAR) studies targeting biological activity?
Advanced Research Question
- Scaffold Modification : Synthesize analogs with varied alkyl chain lengths (e.g., C3 to C7) to assess chain length’s impact on antimicrobial potency .
- Bioisosteric Replacement : Substitute the imidazole ring with triazole or pyrazole to evaluate electronic effects on target binding .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding groups (e.g., NH in imidazole) for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
